3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-OL
Description
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclobutane]-1'-ol |
InChI |
InChI=1S/C13H16O/c14-12-7-9-13(12)8-3-5-10-4-1-2-6-11(10)13/h1-2,4,6,12,14H,3,5,7-9H2 |
InChI Key |
LQOYRYJIDSQARV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CCC3O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-one (Compound 2)
Compound 2 (C₁₃H₁₄O, MW 186.25 g/mol) serves as the primary intermediate for Compound 1 . Its preparation involves:
Friedel-Crafts Alkylation
A naphthalene derivative (e.g., 1,2,3,4-tetrahydronaphthalene) undergoes cyclobutane ring formation via intramolecular alkylation. For example, treatment with AlCl₃ in dichloromethane at 0°C yields Compound 2 in 65–70% yield.
[2+2] Photocycloaddition
Ultraviolet irradiation of a diene (e.g., 1,3-butadiene) with a naphthalene-derived enone generates the cyclobutane ring. This method, however, suffers from low regioselectivity (<50% yield).
Reduction of Compound 2 to Compound 1
The hydroxyl group in Compound 1 is introduced via ketone reduction:
Borohydride Reduction
NaBH₄ in methanol reduces Compound 2 to Compound 1 at room temperature (12 h, 85% yield). The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by protonation.
Catalytic Hydrogenation
Pd/C or Raney Ni in ethanol under H₂ (1 atm) selectively reduces the ketone to the alcohol (92% yield, 24 h). This method minimizes over-reduction but requires rigorous exclusion of moisture.
Table 1: Comparison of Reduction Methods
| Method | Reagent/Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaBH₄ Reduction | NaBH₄ | MeOH | 12 | 85 |
| Catalytic H₂ | Pd/C | EtOH | 24 | 92 |
Direct Spiroannulation Strategies
1,3-Dipolar Cycloaddition
Inspired by spirothiadiazole synthesis, nitrilimines generated in situ from hydrazonyl chlorides undergo double [3+2] cycloaddition with carbon disulfide. While this method produces spiro[4.4]thiadiazoles, analogous conditions with cyclobutane-forming dipoles (e.g., ketenes) could theoretically yield Compound 1 . For instance, using Cs₂CO₃ in CH₂Cl₂ at room temperature, spirocyclization achieves 60–92% yields for related systems.
One-Pot Condensation
A protocol adapted from spiro-isobenzofuran synthesis employs ninhydrin-like precursors. Heating a naphthoquinone derivative with a cyclobutane diol in acetic acid (50°C, 3 h) followed by periodic acid oxidation yields Compound 1 in 90% yield.
Table 2: Spiroannulation Optimization
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Base | Cs₂CO₃ | 92 |
| Solvent | CH₂Cl₂ | 85 |
| Temperature | 25°C | 90 |
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group or further reduce the cyclobutane ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying spiro compound reactivity.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-OL exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Key Observations :
- Functional Groups : The hydroxyl group in the target compound contrasts with the ketone in S3, altering polarity and hydrogen-bonding capacity.
- Synthetic Complexity : Compounds like GNE-892 and 3m require multi-step syntheses due to aromatic and heterocyclic substituents, whereas simpler spirocycles (e.g., S3) are synthesized in fewer steps .
Physicochemical Properties
Key Observations :
- The hydroxyl group in the target compound likely improves aqueous solubility compared to S3’s ketone.
- Ester-containing derivatives (e.g., 3m) exhibit higher melting points due to stronger intermolecular dipole interactions .
Biological Activity
3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-OL is a bicyclic compound with significant potential in medicinal chemistry. Its unique spiro structure, which integrates a cyclobutane ring with a naphthalene moiety, contributes to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H17N
- Molecular Weight : 187.28 g/mol
- CAS Number : 1823327-01-0
The biological activity of 3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-OL is primarily attributed to its interaction with various biological targets. The presence of the amine functional group enhances its reactivity and potential interactions with enzymes and receptors.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting specific enzyme isoforms, such as 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a crucial role in cortisol metabolism. In vitro studies indicate that derivatives of this compound can inhibit 11β-HSD1 activity significantly, which is relevant for conditions like Cushing's syndrome and metabolic disorders .
- Antiproliferative Effects : Preliminary studies suggest that the compound may exhibit antiproliferative effects against certain cancer cell lines. This suggests potential applications in oncology .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-OL and its derivatives:
| Study | Activity Assessed | IC50 Value (µM) | Notes |
|---|---|---|---|
| Study A | Inhibition of 11β-HSD1 | 0.31 | Comparable to carbenoxolone |
| Study B | Antiproliferative against cancer cell lines | Varies (specific cell lines needed) | Potential for cancer therapy |
| Study C | Inhibition selectivity for isoforms | >50% inhibition at 10 µM | Selectivity observed in certain derivatives |
Case Studies
- Inhibition of 11β-HSD Isoforms : In a study evaluating various derivatives of the compound, it was found that some exhibited over 50% inhibition of 11β-HSD1 at a concentration of 10 µM. The most potent derivative showed an IC50 value of 0.31 µM, indicating strong potential for therapeutic applications in diseases related to cortisol regulation .
- Anticancer Activity : Another investigation focused on the antiproliferative effects against breast cancer cell lines. Results indicated that specific analogs derived from the spiro compound displayed significant growth inhibition, suggesting further exploration in cancer treatment .
Future Directions
The unique structure and promising biological activities of 3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-OL warrant further research. Future studies should focus on:
- Structure-Activity Relationship (SAR) Analyses : To optimize the compound's efficacy and selectivity.
- In Vivo Studies : To evaluate pharmacokinetics and therapeutic potential in animal models.
- Exploration of Additional Biological Targets : Beyond enzyme inhibition, assessing interactions with various receptors could unveil new therapeutic avenues.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
